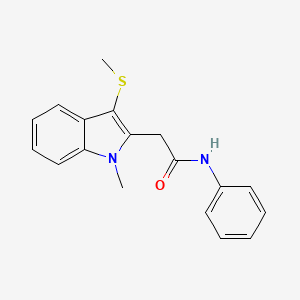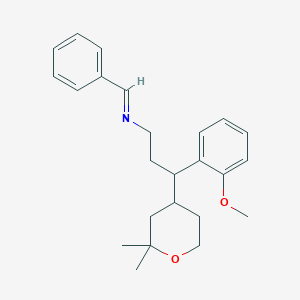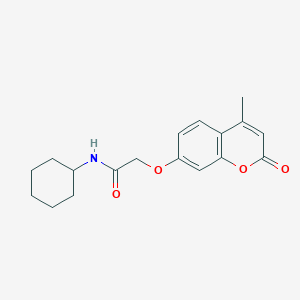
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound belonging to the class of naphthopyrans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyrans typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyran precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The methods used in industrial settings are often optimized for cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthopyrans can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for their potential therapeutic effects and as components in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthopyrans involves their interaction with specific molecular targets and pathways. These compounds can modulate biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthofurans: Similar structure but with a furan ring instead of a pyran ring.
Naphthoquinones: Oxidized derivatives with quinone functionality.
Naphthalenes: Basic structure without the pyran ring.
Uniqueness
Naphthopyrans are unique due to their specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
104265-18-1 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
13-(methoxymethyl)-10-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C15H18O4/c1-9-6-12(16)14-15(8-18-2)10(7-13(17)19-14)4-3-5-11(9)15/h3-4,6,10-11,14H,5,7-8H2,1-2H3 |
Clé InChI |
NTHFPMAPVSAVSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2C3(C1CC=CC3CC(=O)O2)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14157386.png)

![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)




![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)



![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
![1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea](/img/structure/B14157452.png)

